
JH-IX-179
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JH-IX-179 is a novel type I ATP competitive, extremely potent and selective FLT3 inhibitor. This compound has IC50 (FLT3, D835Y) = 4 nM; and IC50 (FLT3, ITD)=10nm. This compound displays similar potency as crenolanib against FLT3-D835Y and FLT3-ITD transduced Ba/F3 cells as well as two human leukemia cell lines MOLM-13 and MOLM-14. However, this compound is considerably more selective for FLT3 and FLT3 mutants than crenolanib. Furthermore, this compound displayed very little human serum protein binding and effectively inhibited autophosphorylation of FLT3 and the activity of signaling molecules downstream of FLT3-D835Y and FLT3-ITD.
Wissenschaftliche Forschungsanwendungen
Introduction to JH-IX-179
This compound is a novel compound developed as a selective inhibitor targeting the FLT3 (Fms-like tyrosine kinase 3) receptor, which is implicated in various hematological malignancies, particularly acute myeloid leukemia (AML). This compound has shown significant promise in preclinical studies, demonstrating potent inhibition of FLT3 mutations that are commonly associated with drug resistance in AML patients. The following sections will delve into its applications, supported by case studies and comprehensive data.
Oncology Applications
Acute Myeloid Leukemia (AML) Treatment
- This compound has been primarily investigated for its efficacy against FLT3-mutated AML. It exhibits high affinity for active isoforms of FLT3, including FLT3-ITD (internal tandem duplication) and FLT3-D835Y, which are prevalent in AML cases. In vitro studies indicate that this compound effectively inhibits cell proliferation and induces apoptosis in FLT3-mutated cell lines, such as MOLM-13 and MOLM-14, with IC50 values around 11 nM and 70 nM respectively .
Mechanism of Action
- The mechanism through which this compound operates involves:
- Inhibition of Autophosphorylation : It prevents the autophosphorylation of FLT3, disrupting downstream signaling pathways essential for cancer cell survival.
- Cell Cycle Arrest : In cells expressing FLT3-ITD, this compound induces G1 phase arrest, while in D835Y-expressing cells, it primarily triggers apoptosis .
Selectivity and Safety Profile
Kinase Selectivity
- This compound demonstrates remarkable selectivity for FLT3 over other kinases. In a comprehensive profiling study against 456 kinases, it showed minimal interaction with kinases other than FLT3, indicating a favorable safety profile for potential therapeutic use .
Binding Affinity
- The compound exhibits low binding affinity to human serum proteins compared to other FLT3 inhibitors like PKC412, suggesting reduced potential for off-target effects and improved pharmacokinetics .
Preclinical Findings
In Vivo Efficacy
- Preclinical models have validated the effectiveness of this compound in inhibiting tumor growth in mouse models harboring FLT3 mutations. The compound was well-tolerated with no significant adverse effects reported during the trials .
Case Studies
Eigenschaften
Molekularformel |
C26H24N6O |
---|---|
Molekulargewicht |
436.519 |
SMILES |
O=C1C2=C(NC3=C2C=CC(C4=CNN=C4)=C3)C5=C1C=CC(C6=CN(CCCN(C)C)N=C6)=C5 |
Aussehen |
Solid powder |
Synonyme |
JH-IX-179; JH-IX 179; JH-IX179.; 3-(1-(3-(dimethylamino)propyl)-1H-pyrazol-4-yl)-7-(1H-pyrazol-4-yl)indeno[1,2-b]indol-10(5H)-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.